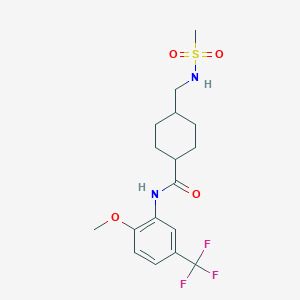

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound contains several functional groups including a methoxy group, a trifluoromethyl group, a sulfonamide group, and a carboxamide group. These groups can contribute to the compound’s reactivity and properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups around the cyclohexane ring. The exact structure would depend on the specific locations of these groups on the ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. For example, the trifluoromethyl group could potentially undergo reactions involving radical chemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and distribution in biological systems .Scientific Research Applications

Synthesis and Characterization

N-(2-methoxy-5-(trifluoromethyl)phenyl)-4-(methylsulfonamidomethyl)cyclohexanecarboxamide belongs to a class of compounds that have been the subject of extensive research due to their unique structural and chemical properties. A notable study in this area is the synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, showcasing the diverse aryl substituents that can be incorporated into the cyclohexanecarboxamide framework. This research highlights the compound's versatility in chemical synthesis and its potential as a precursor for further chemical transformations. The compounds were characterized using elemental analyses, IR spectroscopy, 1H-NMR spectroscopy, and in some cases, single crystal X-ray diffraction studies, which revealed the cyclohexane ring adopts a chair conformation stabilized by intramolecular hydrogen bonds (Özer et al., 2009).

Advanced Malignancies Treatment

Chemical Reactions and Transformations

Research on this compound derivatives also extends to their reactivity and applications in chemical synthesis. For example, the stereoselective [3+2] cycloaddition of N-tert-butanesulfinyl imines to arynes facilitated by a removable PhSO₂CF₂ group demonstrates the utility of these compounds in constructing cyclic sulfoximines, showcasing their role in facilitating complex chemical reactions and transformations (Ye et al., 2014).

Nanofiltration Membrane Development

Furthermore, the synthesis of novel sulfonated thin-film composite nanofiltration membranes employing derivatives showcases the application of such compounds in environmental and separation sciences. These membranes exhibit improved water flux for the treatment of dye solutions, underlining the compound's relevance in developing new materials for environmental cleanup and water purification (Liu et al., 2012).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(methanesulfonamidomethyl)-N-[2-methoxy-5-(trifluoromethyl)phenyl]cyclohexane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O4S/c1-26-15-8-7-13(17(18,19)20)9-14(15)22-16(23)12-5-3-11(4-6-12)10-21-27(2,24)25/h7-9,11-12,21H,3-6,10H2,1-2H3,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZMUCSNOCOFNJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(F)(F)F)NC(=O)C2CCC(CC2)CNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 4-[2-[(6-methyl-2-oxo-1H-pyrimidin-4-yl)sulfanyl]acetyl]piperazine-1-carboxylate](/img/structure/B2442843.png)

![N-[2-(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2442847.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(1-((4-methoxyphenyl)sulfonyl)piperidin-2-yl)acetamide](/img/structure/B2442850.png)

![2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)-N-(quinolin-6-yl)acetamide](/img/structure/B2442852.png)

![3-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2442853.png)

![4-[Methyl(prop-2-enoyl)amino]benzoic acid](/img/structure/B2442856.png)

![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(p-tolyl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2442858.png)